molecular formula C8H9F5N2O B2944727 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856025-55-2

1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No. B2944727
CAS RN: 1856025-55-2
M. Wt: 244.165
InChI Key: GXAXIIMPTMARBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly used in the development of new drugs due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. This inhibition leads to a reduction in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and developing new drugs for cancer treatment. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One area of focus is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease. The compound has also shown promise as an anti-inflammatory agent, which could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves the reaction of 2,2-difluoroethylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base. The resulting intermediate is then subjected to a reaction with 1H-pyrazole-3-carboxaldehyde to yield the final product. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been extensively used in scientific research for various applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. The compound has also been used in the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5N2O/c9-7(10)3-15-2-1-6(14-15)4-16-5-8(11,12)13/h1-2,7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAXIIMPTMARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCC(F)(F)F)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

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